4-Methoxyphenyl 4-hydroxybenzoate
Overview
Description
“4-Methoxyphenyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is also known as “4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester” or "4-Methoxyphenylparaben" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The compound is solid at 20°C .
Physical and Chemical Properties Analysis
“this compound” is a white to almost white powder or crystal . . The compound has a melting point range of 193.0 to 197.0°C .
Scientific Research Applications
Polymer Science
- Liquid Crystal Polymers : 4-Methoxyphenyl 4-hydroxybenzoate (MPHB) is used in the synthesis of side chain liquid crystal polymers. MPHB's reaction with other chemicals results in polymers with liquid crystal properties, particularly when a flexible main chain is present (You Ying, 2000).
Organic Chemistry and Synthesis
- Routes to Phosphorins : MPHB is involved in creating phosphorins, a class of organophosphorus compounds. These reactions lead to the formation of various heterocyclic phosphorus compounds, indicating the compound's versatility in organic synthesis (A. El‐Barbary & S. Lawesson, 1981).
Biomedical Applications
- Antimicrobial Properties : In a study, derivatives of MPHB exhibited good antibacterial and antifungal effects, suggesting their potential as additives in pharmaceuticals and skin cosmetics (Diana Serbezeanu et al., 2019).
- Cholinesterase Inhibition : MPHB derivatives have been studied for their cholinesterase inhibitory potential, indicating possible applications in treating conditions like Alzheimer's disease (M. Arfan et al., 2018).
Cancer Research
- Cytotoxic Effects on Cancer Cells : Some compounds derived from MPHB showed moderate activity against human cancer cell lines, suggesting their potential in cancer treatment research (R. Wilairat et al., 2006).
Material Science
- X-Ray Diffraction Studies : MPHB derivatives have been investigated for their crystal structures, providing insights into their physical properties and potential applications in material science (L. G. Kuz'mina et al., 2018).
Toxicology
- Metabolism and Toxicity Studies : MPHB's derivatives, like parabens, are studied for their metabolism and potential toxicity in human and animal models, which is critical for assessing their safety in various applications (C. Jewell et al., 2007).
Pharmaceutical Analysis
- Detection in Cosmetic Products : Methods have been developed for detecting MPHB and related compounds in cosmetic products, highlighting the compound's prevalence and importance in consumer safety (J. Li et al., 2000).
Safety and Hazards
“4-Methoxyphenyl 4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin, eyes, or clothing . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell, influencing biochemical pathways .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
4-Methoxyphenyl 4-hydroxybenzoate may influence several biochemical pathways. For instance, it is known that 4-Hydroxybenzoic acid, a similar compound, is involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxyphenyl 4-hydroxybenzoate are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound might be involved in the protocatechuate branch of the beta-ketoadipate pathway .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in several metabolic pathways. For instance, it has been suggested that this compound might be involved in the protocatechuate branch of the beta-ketoadipate pathway .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSVJUCLQYISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342069 | |
Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50687-62-2 | |
Record name | Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50687-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methoxyphenyl 4-hydroxybenzoate used as a starting material in the synthesis of liquid crystal polymers?
A1: this compound (MPHB) serves as a crucial building block in synthesizing liquid crystal polymers. The structure of MPHB, with its rigid aromatic rings connected by ester linkage, contributes to the molecule's overall rigidity. This rigidity is important for liquid crystal behavior.
Q2: How does the flexibility of the polymer main chain affect the liquid crystal properties of polymers derived from this compound?
A2: The research clearly demonstrates that the flexibility of the polymer main chain plays a crucial role in determining if a polymer derived from MPHB will exhibit liquid crystal properties. []
- When MPHB was incorporated into a polymer with a relatively flexible main chain (using epihydrodrine in the synthesis), the resulting polymer (PMPEB) displayed liquid crystal behavior. []
- Conversely, when MPHB was incorporated into a polymer with a rigid main chain (using methacryloyl chloride), the resulting polymer (PMPMAB) did not exhibit liquid crystal properties. []
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